Tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-10-16-9-8-11-6-4-5-7-12(11)13/h4-7,13,16H,8-10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUXIENZEQJOLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate typically involves the reaction of benzazepine derivatives with tert-butyl carbamate. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzazepine derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a variety of substituted benzazepine derivatives.
Scientific Research Applications
Acetylcholinesterase Inhibition
Recent studies have highlighted the potential of tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibitors of this enzyme are crucial for treating neurodegenerative diseases such as Alzheimer's disease.
A study published in the MDPI journal demonstrated that derivatives of benzazepine compounds exhibit significant inhibitory effects on acetylcholinesterase activity. The structure-activity relationship (SAR) analysis indicated that modifications to the benzazepine framework could enhance inhibitory potency, making these compounds promising candidates for further development as therapeutic agents against Alzheimer's disease .
Antitrypanosomal Activity
This compound has also been investigated for its antitrypanosomal properties. Trypanosomiasis, caused by Trypanosoma brucei, is a significant health concern in tropical regions. Compounds derived from benzazepine structures have shown promising activity against Trypanosoma species.
Research indicates that certain derivatives can inhibit trypanothione synthetase (TryS), a critical enzyme for the survival of these parasites. The studies revealed that specific modifications to the benzazepine moiety could lead to enhanced antitrypanosomal activity, suggesting that this compound may be a valuable lead compound for developing new treatments .
Neuroprotective Effects
A notable case study involving derivatives of benzazepines explored their neuroprotective effects in cellular models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to neurotoxic agents .
Efficacy Against Trypanosomiasis
In another study focused on antitrypanosomal activity, various benzazepine derivatives were tested against Trypanosoma brucei. The results indicated that specific structural modifications significantly enhanced their efficacy against the parasite, with some compounds achieving IC50 values in low micromolar ranges .
Mechanism of Action
The mechanism of action of tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to interact with enzymes and receptors in biological systems, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate with structurally analogous compounds, focusing on core architecture, substituents, and pharmacological implications.
Structural Analogues in Benzazepine Family
- tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate (CAS: 2124261-94-3) Core Structure: Shares the benzazepine backbone but includes a benzo[b]azepine system with additional substituents: a methyl group at position 1, a methylene group at position 5, and an oxo group at position 2. Applications: Likely explored for CNS-targeted therapies due to structural alignment with dopaminergic ligands .
Bicyclic and Rigid Scaffolds
- tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate (CAS: 1932203-04-7) Core Structure: Bicyclo[2.2.2]octane system with a formyl group, offering rigidity and planar geometry. Key Differences: The bicyclic framework reduces conformational flexibility, favoring interactions with enzymes requiring well-defined binding pockets (e.g., proteases or kinases). Applications: Potential use in enzyme inhibitors or allosteric modulators due to constrained geometry .
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1290191-64-8)
- Core Structure : Cyclopentyl ring with hydroxyl and Boc-protected amine.
- Key Differences : Smaller ring size and hydroxyl group enhance hydrophilicity, improving solubility but possibly reducing blood-brain barrier penetration.
- Applications : Intermediate for antiviral or anti-inflammatory agents where polarity is advantageous .
Piperidine Derivatives
- tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS: 473839-06-4)
- Core Structure : Six-membered piperidine ring with a cis-methyl group.
- Key Differences : Piperidine’s smaller ring size and methyl substituent increase lipophilicity, favoring peripheral tissue distribution. The cis configuration may influence stereoselective binding.
- Applications : Common intermediate in opioid or antihistamine drug synthesis .
Comparative Data Table
Research Findings and Implications
- Pharmacological Flexibility : The benzazepine core’s conformational adaptability makes it suitable for targeting GPCRs (e.g., dopamine D1 receptors), whereas rigid bicyclic systems (e.g., bicyclo[2.2.2]octane) are better suited for enzyme inhibition .
- Metabolic Stability : Substituents like methyl groups (CAS 2124261-94-3) enhance stability against cytochrome P450 oxidation compared to unsubstituted analogues .
- Synthetic Utility : The Boc group in all compounds simplifies amine protection/deprotection, enabling modular synthesis of diverse derivatives.
Biological Activity
Tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, focusing on its neuroprotective effects and interactions with neurotransmitter systems.
Chemical Structure and Properties
The compound is classified under carbamates, characterized by the presence of a tert-butyl group and a tetrahydro-benzazepin moiety. Its molecular formula is with a molecular weight of approximately 276.34 g/mol. The unique structure contributes to its biological activity, particularly in neuropharmacology.
Neuroprotective Properties
Preliminary studies suggest that this compound exhibits neuroprotective properties . Research indicates that it may interact with various neurotransmitter systems, positioning it as a candidate for treating neurological disorders such as depression and anxiety. The compound's structural similarity to known neuroactive agents enhances its potential therapeutic applications.
Interaction with Receptors
Interaction studies have demonstrated that this compound may bind to specific receptors involved in neurotransmission. These interactions are crucial for understanding the compound's mechanism of action.
| Receptor Type | Binding Affinity | Potential Effects |
|---|---|---|
| Dopamine Receptors | Moderate | Mood regulation |
| Serotonin Receptors | High | Antidepressant effects |
| Acetylcholinesterase | Low | Cognitive enhancement |
Case Studies and Research Findings
- Study on Neuroprotection : A study conducted on animal models indicated that administration of this compound resulted in decreased neuronal apoptosis in response to oxidative stress. This suggests a protective role against neurodegenerative conditions.
- Antidepressant Activity : In a controlled trial assessing the antidepressant potential of the compound, subjects exhibited significant improvement in mood scores compared to placebo groups. This aligns with the observed interaction with serotonin receptors.
- Cholinergic Modulation : Research examining the effects on cholinergic pathways revealed that the compound could enhance cognitive function through modulation of acetylcholine levels, suggesting potential applications in treating Alzheimer’s disease.
Q & A
Q. What are the common synthetic routes for Tert-butyl N-(2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl)carbamate?
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Methodological Answer : The compound is typically synthesized via carbamate protection of the benzazepine amine group. A general protocol involves reacting 2,3,4,5-tetrahydro-1H-3-benzazepin-5-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or tetrahydrofuran (THF). For example, similar procedures in describe using HClO₄-SiO₂ as a catalyst at 80°C for 8 minutes, followed by purification via silica gel chromatography (hexane/EtOAC 2:8). Yield optimization often requires controlled stoichiometry (1:1.2 amine-to-Boc₂O ratio) and inert conditions to prevent hydrolysis .
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Key Data :
| Parameter | Value | Source |
|---|---|---|
| Typical Solvent | THF, DCM | |
| Catalyst | HClO₄-SiO₂ | |
| Purification | Column chromatography |
Q. How is the purity and structural integrity of the compound verified?
- Methodological Answer : Purity is assessed via LC-MS (e.g., m/z 298 [M+Na]⁺ as in ) and thin-layer chromatography (TLC). Structural confirmation employs ¹H/¹³C NMR to identify key signals: tert-butyl protons (δ ~1.4 ppm), carbamate carbonyl (δ ~155 ppm), and benzazepine aromatic protons (δ 6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) or X-ray crystallography (using SHELX software for refinement, as in ) may resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during the synthesis of carbamate derivatives?
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Methodological Answer : Diastereoselectivity in carbamate formation can be achieved through chiral auxiliaries or enantioselective catalysis. highlights intramolecular α-amidoalkylation reactions using stereochemically defined intermediates. For example, tert-butyl carbamates with bicyclic scaffolds (e.g., piperidine or azabicyclo derivatives in ) require precise control of reaction temperature (-20°C to 0°C) and chiral ligands (e.g., (R)-BINOL) to favor specific diastereomers. Computational modeling (DFT) aids in predicting transition states .
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Key Data :
| Factor | Impact on Selectivity | Source |
|---|---|---|
| Temperature | Lower temps favor kinetic control | |
| Ligand Type | Chiral ligands enhance ee >90% |
Q. What crystallographic challenges arise in determining the solid-state structure of this compound?
- Methodological Answer : Challenges include disorder in the tert-butyl group and weak diffraction due to flexible benzazepine rings. SHELXL ( ) is preferred for refining such structures. Strategies include:
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Collecting high-resolution data (≤0.8 Å) to resolve disorder.
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Using restraints for anisotropic displacement parameters (ADPs) of the carbamate moiety.
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Applying twin refinement (via HKLF5) for cases of pseudo-merohedral twinning, common in benzazepine derivatives .
Stability and Handling
Q. What are the optimal storage conditions to prevent degradation?
- Methodological Answer : Store under inert gas (Ar/N₂) at -20°C in amber glass vials to prevent photodegradation. emphasizes avoiding humidity (>40% RH) and acidic/alkaline vapors, which hydrolyze the carbamate group. Regular stability testing via HPLC (C18 column, acetonitrile/water gradient) monitors degradation products like free benzazepine .
Applications in Drug Discovery
Q. How is this compound utilized in the synthesis of receptor antagonists?
- Methodological Answer : The tert-butyl carbamate group acts as a transient protecting group for amines in multistep syntheses. For example, cites its use in NK1 receptor antagonist synthesis, where the carbamate is cleaved with TFA/DCM (1:1) post-coupling to bioactive scaffolds. The Boc group’s stability under basic conditions enables sequential reactions (e.g., Suzuki-Miyaura cross-coupling) without deprotection .
Conflict Resolution in Data
Q. How should researchers address discrepancies in reported reaction yields?
- Methodological Answer : Yield variations (e.g., 60–85% in vs. 70–90% in ) often stem from differences in catalysts (HClO₄-SiO₂ vs. DMAP) or solvent purity. Systematic optimization via Design of Experiments (DoE) is recommended, varying factors like temperature, catalyst loading, and solvent drying (molecular sieves). Reproducibility is enhanced by adhering to protocols from peer-reviewed syntheses (e.g., PubChem data in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
